Prostaglandin F2a;PGF2alpha

Description

Historical Context and Discovery Significance in Lipid Mediators Research

The journey to understanding prostaglandins (B1171923) began in the 1930s when researchers observed that human seminal fluid could induce contractions in uterine tissue. wikipedia.orgbeefrepro.orgogmagazine.org.au This potent biological activity was attributed to an unknown substance, which was later named "prostaglandin" by the Swedish physiologist Ulf von Euler in 1935, who isolated it from seminal fluid. wikipedia.orgbeefrepro.org Initially believed to originate from the prostate gland, it was later discovered that prostaglandins are produced in many tissues throughout the body. wikipedia.org

A pivotal moment in lipid mediator research was the successful total synthesis of PGF2α and prostaglandin (B15479496) E2 (PGE2) by E.J. Corey in 1969. wikipedia.org This achievement, along with the discovery in 1971 that aspirin-like drugs inhibit prostaglandin synthesis, revolutionized the field. wikipedia.org The groundbreaking work of Sune K. Bergström, Bengt I. Samuelsson, and John R. Vane on prostaglandins earned them the Nobel Prize in Physiology or Medicine in 1982, highlighting the immense significance of these lipid mediators. wikipedia.org The discovery that PGF2α was luteolytic (capable of causing the regression of the corpus luteum) in several animal species in the early 1970s further solidified its importance in reproductive biology. beefrepro.org

Scope and Relevance of Prostaglandin F2α in Modern Biological Investigations

PGF2α is a member of the eicosanoid family of signaling molecules, which are derived from the fatty acid arachidonic acid. wikipedia.orgphysiology.org Its biological actions are mediated by binding to a specific G-protein-coupled receptor, the prostaglandin F2α receptor (FP receptor). wikipedia.orgfrontiersin.org The relevance of PGF2α extends across numerous areas of modern biological research:

Reproductive Biology: PGF2α is a key regulator of female reproductive processes, including ovulation, luteolysis (the breakdown of the corpus luteum), and uterine contractions during parturition. wikipedia.orgnih.gov In some species, it plays a crucial role in initiating labor. wikipedia.org Interestingly, while known for its luteolytic effects, studies in pigs suggest PGF2α can also support embryo implantation and development. bioscientifica.com

Inflammation: PGF2α is involved in the inflammatory response. nih.govresearchgate.net Its administration can induce acute inflammation, and its synthesis is blocked by nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Research has shown that PGF2α can activate inflammatory signaling pathways in human myometrial cells. frontiersin.org

Cardiovascular System: Emerging evidence points to the involvement of PGF2α in cardiovascular homeostasis and disease. frontiersin.org It has been implicated in the regulation of blood pressure and the pathogenesis of atherosclerosis. frontiersin.org Studies have shown that PGF2α can induce cardiac hypertrophy and is involved in the renin-angiotensin-aldosterone system. frontiersin.org

Neurobiology and Disease: The isoform 8-iso-PGF2α has been linked to oxidative stress and is found in increased amounts in patients with endometriosis. wikipedia.org Furthermore, elevated levels of 8-iso-PGF2α have been associated with an increased risk of all-cause dementia and Alzheimer's disease. nih.gov

The diverse functions of PGF2α are a testament to its importance as a signaling molecule. Its actions can be both physiological and pathological, depending on the context and the tissue in which it is acting.

Overview of Prostaglandin F2α as a Focus of Academic Inquiry

The multifaceted nature of PGF2α has made it a subject of continuous and intensive academic inquiry. Research into this compound spans from fundamental biochemistry and molecular biology to clinical investigations.

Key Research Areas:

Signal Transduction Pathways: A significant area of research focuses on elucidating the intracellular signaling cascades initiated by the binding of PGF2α to its FP receptor. Studies have investigated the role of G proteins, calcium signaling, and various kinases in mediating the downstream effects of PGF2α. researchgate.netfrontiersin.org

Gene Expression Regulation: Researchers are exploring how PGF2α modulates the expression of various genes involved in its physiological and pathological functions. For instance, PGF2α has been shown to increase the expression of cyclooxygenase-2 (COX-2), an enzyme involved in its own synthesis, creating a potential positive feedback loop. frontiersin.org

Pathophysiological Roles: A large body of research is dedicated to understanding the precise role of PGF2α in various diseases, including cardiovascular diseases, inflammatory disorders, and neurodegenerative conditions. frontiersin.orgresearchgate.netnih.gov This includes investigating the association between PGF2α levels and disease risk and mortality. nih.gov

Therapeutic Potential: Given its involvement in numerous physiological processes, the PGF2α signaling pathway is considered a promising therapeutic target. frontiersin.org Research is ongoing to develop agonists and antagonists that can modulate the activity of the FP receptor for therapeutic benefit.

The following tables summarize some of the key research findings related to PGF2α:

| Research Area | Key Findings | References |

| Reproductive Biology | PGF2α induces luteolysis and uterine contractions. | wikipedia.orgnih.gov |

| PGF2α may support embryo implantation in some species. | bioscientifica.com | |

| Inflammation | PGF2α can induce acute inflammation and activates inflammatory pathways. | nih.govfrontiersin.org |

| Cardiovascular Disease | PGF2α is implicated in blood pressure regulation and atherosclerosis. | frontiersin.org |

| Neurodegenerative Disease | Elevated 8-iso-PGF2α is associated with an increased risk of dementia. | nih.gov |

| Cellular and Molecular Effects of PGF2α | |

| Cellular Response | Signaling Pathway/Molecule Involved |

| Myometrial Contraction | FP Receptor, Gαq/11-calcium pathway |

| Inflammation | NF-κB, MAP kinases (p38, ERK), COX-2 |

| Trophoblast Proliferation and Adhesion | Mitogen-activated protein kinases (MAPK1/3), Focal adhesion kinase (FAK) |

| Cardiac Hypertrophy | c-fos, Atrial natriuretic factor (ANF), alpha-skeletal actin |

| Vascular Smooth Muscle Cell Hypertrophy | mTOR, PI3K pathway |

Properties

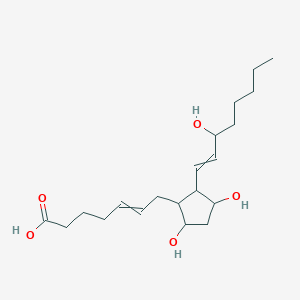

IUPAC Name |

7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Biosynthesis and Metabolic Pathways of Prostaglandin F2α

Arachidonic Acid as a Precursor in Prostaglandin (B15479496) F2α Synthesis

The biosynthetic journey of all series-2 prostaglandins (B1171923), including PGF2α, commences with arachidonic acid, a 20-carbon polyunsaturated fatty acid. mdpi.com This essential fatty acid is not typically found free within cells but is instead esterified and incorporated into the phospholipid bilayer of cell membranes. wikipedia.orgresearchgate.netnih.gov Therefore, the initiation of prostaglandin synthesis is critically dependent on the release of arachidonic acid from these membrane stores. wikipedia.orgresearchgate.net

The liberation of arachidonic acid from membrane phospholipids (B1166683) is a crucial regulatory step in the synthesis of prostaglandins. nih.gov This process is primarily catalyzed by the enzyme cytosolic phospholipase A2 (cPLA2). wikipedia.orgresearchgate.netnih.gov In response to various physical or chemical stimuli, cPLA2 is activated and translocates to the cell's membranes. There, it hydrolyzes the sn-2 position of membrane phospholipids, specifically releasing arachidonic acid into the cytoplasm. researchgate.net The activity of cPLA2 is therefore the rate-limiting step that provides the necessary arachidonic acid substrate for the subsequent enzymatic reactions in the PGF2α synthesis pathway. nih.govnih.gov

Cyclooxygenase (COX) Enzymes in Prostaglandin H2 (PGH2) Generation

Once liberated, free arachidonic acid is converted into an unstable intermediate, Prostaglandin H2 (PGH2). wikipedia.orgwikipedia.org This conversion is the committed step in the biosynthesis of prostanoids and is catalyzed by the enzyme prostaglandin G/H synthase, more commonly known as cyclooxygenase (COX). wikipedia.orgbio-rad.comnih.gov The COX enzyme possesses two distinct active sites and performs two sequential reactions: first, a cyclooxygenase activity that adds two molecules of oxygen to arachidonic acid to form Prostaglandin G2 (PGG2), and second, a peroxidase activity that reduces PGG2 to PGH2. nih.govourbiochemistry.comwikipedia.org PGH2 then serves as the central precursor from which all other prostaglandins and thromboxanes, including PGF2α, are derived through the action of specific isomerases and synthases. nih.govyoutube.com

There are two primary isoforms of the COX enzyme, COX-1 and COX-2, which play different roles in PGH2 production. researchgate.netnih.govoup.com

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate homeostatic physiological functions. researchgate.netnih.govgpnotebook.com These functions include maintaining the integrity of the gastric mucosa, regulating kidney function, and supporting platelet aggregation. ourbiochemistry.comgpnotebook.com

COX-2 is typically absent or present at very low levels in most tissues. researchgate.net Its expression is inducible and significantly upregulated by pro-inflammatory stimuli such as cytokines and growth factors. ourbiochemistry.comgpnotebook.com Consequently, COX-2 is the primary source of prostaglandins involved in inflammation and pain. researchgate.netnih.gov

Both isoforms catalyze the conversion of arachidonic acid to PGH2, but their different expression patterns mean that PGH2 production for physiological housekeeping is mainly driven by COX-1, while PGH2 production during inflammation is predominantly mediated by COX-2. nih.govoup.com

| Feature | COX-1 | COX-2 |

| Expression | Constitutive (present in most tissues) researchgate.netgpnotebook.com | Inducible (upregulated by inflammatory stimuli) researchgate.netgpnotebook.com |

| Primary Function | Homeostasis, physiological regulation ourbiochemistry.comnih.gov | Inflammation, pain, pathophysiological processes ourbiochemistry.comnih.gov |

| Role in PGH2 Supply | Provides PGH2 for baseline physiological needs | Provides PGH2 during inflammatory responses |

Divergent Enzymatic Pathways for Prostaglandin F2α Formation from PGH2

The conversion of the intermediate PGH2 into the specific prostanoid PGF2α is not a single reaction but can occur through several different enzymatic pathways. These pathways involve various reductases that act on PGH2 or other prostaglandin intermediates.

The most direct and well-characterized pathway for PGF2α synthesis is the reduction of PGH2 catalyzed by Aldo-Keto Reductase 1C3 (AKR1C3). nih.govproteopedia.orgnih.gov This enzyme is also known as Prostaglandin F Synthase (PGFS). proteopedia.orgreactome.org AKR1C3 utilizes NADPH as a cofactor to directly reduce the 9,11-endoperoxide bridge of PGH2, yielding PGF2α. proteopedia.orgreactome.org AKR1C3 is expressed in various human tissues and is considered a primary enzyme for PGF2α production. nih.govfrontiersin.org Interestingly, the same enzyme, AKR1C3, can also convert Prostaglandin D2 (PGD2) into 9α,11β-PGF2, an isomer of PGF2α. proteopedia.orgnih.gov

Beyond the primary AKR1C3 pathway, several other enzymes can contribute to the formation of PGF2α, providing tissue-specific or condition-specific mechanisms for its synthesis.

Reduction of PGE2: PGF2α can be formed indirectly from Prostaglandin E2 (PGE2) through the action of 9-ketoreductases. nih.govmdpi.com Several members of the aldo-keto reductase family, including AKR1C1 and AKR1C2, can perform this interconversion. nih.gov Additionally, enzymes from the carbonyl reductase (CBR) family, such as CBR1, are capable of reducing PGE2 to PGF2α. bio-rad.com This pathway allows for the conversion of one bioactive prostaglandin into another, adding a layer of regulatory control.

Aldose Reductase (AKR1B1): Studies have identified that human aldose reductase (AKR1B1), an enzyme primarily known for its role in the polyol pathway of glucose metabolism, also functions as an efficient PGF synthase. frontiersin.orgresearchgate.net Like AKR1C3, it can reduce PGH2 to PGF2α. researchgate.net

Glutathione S-Transferases (GSTs): Research has shown that Glutathione S-transferases purified from rat liver can also catalyze the direct reduction of PGH2 to PGF2α. nih.gov This indicates another potential pathway for PGF2α synthesis, which may be significant in tissues with high GST expression. nih.gov

The existence of these divergent pathways highlights the complexity and adaptability of prostaglandin biosynthesis, allowing for precise regulation of PGF2α levels in different biological contexts.

| Pathway | Key Enzyme(s) | Substrate | Product |

| Direct Reduction | Aldo-Keto Reductase 1C3 (AKR1C3) / Prostaglandin F Synthase nih.govproteopedia.org | Prostaglandin H2 (PGH2) | Prostaglandin F2α (PGF2α) |

| Indirect via PGE2 | AKR1C1, AKR1C2, Carbonyl Reductase 1 (CBR1) bio-rad.comnih.gov | Prostaglandin E2 (PGE2) | Prostaglandin F2α (PGF2α) |

| Alternative Direct Reduction | Aldose Reductase (AKR1B1) frontiersin.orgresearchgate.net | Prostaglandin H2 (PGH2) | Prostaglandin F2α (PGF2α) |

| Alternative Direct Reduction | Glutathione S-Transferases (GSTs) nih.gov | Prostaglandin H2 (PGH2) | Prostaglandin F2α (PGF2α) |

Prostaglandin F2α Synthesis from Other Prostanoids

While Prostaglandin F2α (PGF2α) can be synthesized directly from the precursor Prostaglandin H2 (PGH2), it can also be produced through the conversion of other key prostanoids. These alternative pathways contribute to the localized regulation of PGF2α levels in various tissues.

PGF2α can be synthesized from Prostaglandin E2 (PGE2) through the action of enzymes with PGE-F isomerase activity. nih.gov Specifically, two members of the aldo-keto reductase (AKR) superfamily, AKR1C1 and AKR1C2, function as PGE2 9-ketoreductases, catalyzing the conversion of PGE2 into PGF2α. researchgate.netresearchgate.netmdpi.com This pathway is a significant contributor to PGF2α production in specific physiological contexts, such as in primate periovulatory follicles. nih.govnih.gov

Research on human granulosa cells, which are crucial for ovulation, has demonstrated their ability to convert PGE2 into PGF2α. nih.gov Studies using a selective inhibitor for AKR1C2 reduced this conversion, suggesting that granulosa cells preferentially express AKR1C2 over AKR1C1 for this function. nih.gov The expression of mRNA for AKR1C1 and AKR1C2 in monkey granulosa cells peaks approximately 24 hours after the ovulatory signal, aligning with the timeframe of increased PGF2α production. nih.govnih.gov These enzymes possess bidirectional activity, meaning they can also convert PGF2α back to PGE2, allowing for fine-tuned regulation of the local balance between these two potent prostanoids. nih.gov

Prostaglandin D2 (PGD2) can be enzymatically converted into a stereoisomer of PGF2α. mdpi.com This reaction is catalyzed by enzymes with PGD2 11-ketoreductase activity, such as AKR1C3. nih.govresearchgate.net The product of this conversion is not PGF2α itself, but rather 9α,11β-PGF2α, also known as 11β-PGF2α. nih.govmdpi.com Although it is a stereoisomer, 9α,11β-PGF2α is functionally similar to PGF2α and can stimulate PGF2α receptors with equal potency. nih.gov

Studies have confirmed that human granulosa cells possess AKR1C3 activity and can effectively convert PGD2 into 11β-PGF2α. nih.govnih.gov This pathway, alongside the conversion from PGE2, provides a mechanism for robust production of F-series prostaglandins during the periovulatory period. nih.gov

| Pathway | Substrate | Enzyme(s) | Product | Key Tissue Example |

|---|---|---|---|---|

| PGE-F Isomerase | Prostaglandin E2 (PGE2) | AKR1C1, AKR1C2 | Prostaglandin F2α (PGF2α) | Primate Granulosa Cells |

| PGD 11-Ketoreductase | Prostaglandin D2 (PGD2) | AKR1C3 | 9α,11β-PGF2α (Stereoisomer) | Primate Granulosa Cells |

Catabolism and Inactivation of Prostaglandin F2α

The biological activity of PGF2α is tightly controlled through rapid metabolic inactivation. This catabolic process involves a series of enzymatic steps that convert the active prostaglandin into inactive metabolites, which are then excreted.

The primary and rate-limiting step in the catabolism of PGF2α is catalyzed by the enzyme NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD). taylorandfrancis.comresearchgate.net This cytosolic enzyme is responsible for the initial inactivation of PGF2α by oxidizing the hydroxyl group at the C-15 position. taylorandfrancis.comwikipedia.org This single transformation results in the formation of 15-keto-PGF2α, a metabolite that is substantially biologically inactive. taylorandfrancis.comreactome.org The action of HPGD is crucial for regulating the local and systemic concentrations of active prostaglandins, thereby preventing excessive signaling. wikipedia.org Organs such as the lungs are major sites of this metabolic activity, clearing almost all biologically active prostaglandins in a single pass. taylorandfrancis.com

Following the initial oxidation by HPGD, the inactive 15-keto-PGF2α is rapidly subjected to further metabolic changes. The next key step is the reduction of the double bond at C-13, a reaction catalyzed by 15-oxoprostaglandin 13-reductase. nih.gov This results in the formation of 13,14-dihydro-15-keto-PGF2α. taylorandfrancis.com

This compound is the major and most prominent stable metabolite of PGF2α found in plasma and is often referred to as PGFM. nih.govcaymanchem.com Because circulating PGF2α is so quickly metabolized, direct measurement is difficult; therefore, quantifying the levels of the more stable PGFM in plasma or urine serves as a reliable marker for the in vivo production and activity of PGF2α. caymanchem.complos.org The half-life of PGFM in circulation is approximately 7 minutes. nih.gov

| Step | Substrate | Enzyme | Product | Biological Activity of Product |

|---|---|---|---|---|

| Initial Oxidation | Prostaglandin F2α (PGF2α) | 15-Hydroxyprostaglandin Dehydrogenase (HPGD) | 15-keto-PGF2α | Inactive |

| Double Bond Reduction | 15-keto-PGF2α | 15-Oxoprostaglandin 13-Reductase | 13,14-dihydro-15-keto-PGF2α (PGFM) | Inactive |

The enzymatic machinery for PGF2α catabolism is not uniformly distributed throughout the body. A notable example of tissue-specific variation is found in ocular tissues. Studies comparing human and rabbit ocular tissues have demonstrated a lack of PGF2α metabolism. nih.govarvojournals.org

In vitro incubations of PGF2α with human cornea, iris/ciliary body, and sclera showed no significant decrease in PGF2α concentration or the appearance of its metabolites over several hours. nih.govarvojournals.org This indicates that these ocular tissues lack the key enzymes, particularly HPGD, that are responsible for the typical deactivation of prostaglandins. nih.govarvojournals.org In stark contrast, when PGF2α was incubated with rabbit lung homogenate, it was rapidly metabolized into a compound consistent with 13,14-dihydro-15-keto-PGF2α. nih.govarvojournals.org This absence of metabolic degradation within the eye is significant, as it means the physiological effects of PGF2α in these tissues are attributable directly to the parent compound. arvojournals.org

Non-Enzymatic Generation of F2-Isoprostanes

F2-isoprostanes are a family of prostaglandin-like compounds that are formed in vivo through the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid. nih.govnih.gov This process is distinct from the enzymatic synthesis of prostaglandins by cyclooxygenase (COX) enzymes. The formation of F2-isoprostanes is considered a reliable indicator of oxidative stress and lipid peroxidation in the body. nih.govnih.gov

The mechanism of F2-isoprostane formation begins with the abstraction of a hydrogen atom from arachidonic acid by a free radical. nih.gov This leads to the formation of a peroxyl radical, which then undergoes a series of reactions, including cyclization and the addition of another oxygen molecule, to form unstable bicycloendoperoxide intermediates. nih.govnih.gov These intermediates are subsequently reduced to form a series of F2-isoprostane isomers. nih.gov A key feature of this process is that the F2-isoprostanes are initially formed while arachidonic acid is still esterified to phospholipids within cell membranes and are later released by phospholipases. nih.gov

Among the various F2-isoprostanes, 8-epi-Prostaglandin F2α (also known as 8-iso-PGF2α) has been extensively studied and is regarded as a gold-standard biomarker for assessing oxidative stress in vivo. nih.govnih.gov Its chemical stability and presence in various biological fluids and tissues make it a reliable marker. nih.gov

Elevated levels of 8-epi-PGF2α have been documented in a wide range of human diseases associated with oxidative injury, including atherosclerosis, neurodegenerative diseases, and certain types of cancer. nih.govvumc.org For instance, studies have shown significantly higher urinary levels of 8-epi-PGF2α in patients with hypercholesterolemia compared to control subjects. nih.gov Similarly, increased formation of 8-epi-PGF2α has been observed in patients undergoing coronary reperfusion after a myocardial infarction, providing evidence of oxidative stress in this clinical setting. ahajournals.orgahajournals.org Research has also demonstrated elevated plasma levels of 8-iso-PGF2α in patients with end-stage renal disease, correlating with enhanced lipid peroxidation. nih.gov

While the primary route of 8-epi-PGF2α formation is non-enzymatic, some studies have indicated that it can also be a minor product of the COX-1 and COX-2 enzymes in certain cells like platelets and monocytes. ahajournals.orgnih.govsemanticscholar.org This has led to the proposal of using the ratio of 8-iso-PGF2α to enzymatically produced Prostaglandin F2α (PGF2α) to distinguish between chemical and enzymatic lipid peroxidation. nih.gov

The following table summarizes findings from a study investigating plasma 8-iso-PGF2α levels in patients with end-stage renal disease (ESRD), highlighting its role as a biomarker of oxidative stress.

Data from a study on 8-iso-prostaglandin F2alpha as a clinical biomarker of oxidative stress in ESRD patients. nih.gov

Another study on patients with hypercholesterolemia demonstrated a significant difference in urinary 8-epi-PGF2α levels compared to healthy individuals.

Data from a study on the in vivo formation of 8-Epi-prostaglandin F2 alpha in hypercholesterolemia. nih.gov

Iii. Prostaglandin F2α Receptor Fp Receptor Biology and Functionality

Molecular Characterization and Structure of the FP Receptor

The FP receptor is a protein encoded by the PTGFR gene, which in humans is located on chromosome 1 at position p31.1. wikipedia.org Its structure and classification are fundamental to understanding its function as a mediator of PGF2α signaling.

The FP receptor is a member of the G-protein coupled receptor (GPCR) superfamily, the largest family of membrane proteins in the human genome. nih.govwikipedia.org Specifically, it belongs to the rhodopsin-like receptor family. wikipedia.org Like all GPCRs, the FP receptor possesses a characteristic topology consisting of seven transmembrane helical domains connected by three intracellular and three extracellular loops, an extracellular N-terminus, and an intracellular C-terminus. nih.govwikipedia.orgresearchgate.net This structure allows it to detect extracellular ligands like PGF2α and transmit the signal across the cell membrane to activate intracellular signaling partners, namely heterotrimeric G-proteins. nih.govresearchgate.net

Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided high-resolution structures of the human FP receptor bound to its endogenous ligand, PGF2α, and other synthetic agonists like latanoprost (B1674536) and carboprost. nih.govresearchgate.netnih.govnih.gov These studies reveal critical insights into the mechanics of ligand recognition and receptor activation.

The ligand, such as PGF2α or carboprost, adopts a distinct L-shaped conformation within the receptor's binding site. researchgate.net This orthosteric binding site is located within the transmembrane helical bundle and is shielded by the receptor's extended N-terminus, which functions as a lid. nih.govresearchgate.net This "lid" feature is common among many lipid-binding receptors and contributes to the typically slow dissociation rate of their ligands. researchgate.net

The binding pocket can be conceptually divided into three sub-pockets that accommodate different parts of the PGF2α molecule: researchgate.net

α-chain pocket: This highly conserved region binds the carboxylate-containing α-chain of the ligand, contributing significantly to the receptor's high potency. nih.gov

ω-chain pocket: The hydrophobic ω-chain of the ligand interacts directly with key hydrophobic residues, including the "toggle switch" residue W262, which is crucial for receptor activation. nih.gov

F-ring pocket: This area is critical for receptor selectivity. Specific amino acid residues, such as H81 and S331 in the FP receptor, form hydrogen bonds with the 11-hydroxyl and 9-hydroxyl groups on the F-ring of PGF2α, respectively. researchgate.netresearchgate.net This interaction is a key determinant for the FP receptor's preference for PGF2α over other prostaglandins (B1171923) like PGE2. researchgate.net

Tissue and Cellular Distribution of FP Receptor Expression

The expression of the FP receptor is widespread but shows particularly high concentrations in specific tissues, which aligns with the known physiological roles of PGF2α.

The FP receptor is abundantly expressed in female reproductive tissues, where it plays an essential role in processes like luteolysis and parturition. oup.comphysiology.org In rats, FP receptor expression in the uterus increases significantly with advancing gestation, peaking just before labor and declining rapidly postpartum, indicating a crucial role in mediating uterine contractility at term. nih.gov

| Tissue | Specific Location/Cell Type | Key Findings | Reference |

|---|---|---|---|

| Ovary | Corpus Luteum (large luteal cells), Ovarian Follicles | Expression is exceptionally high (over 100-fold greater than many other tissues), essential for initiating the decline in progesterone (B1679170) for parturition. | wikipedia.orgoup.comphysiology.orgphysiology.org |

| Uterus | Myometrium (smooth muscle), Endometrial Epithelium, Lamina Propria | High levels of expression are critical for uterine smooth muscle contraction during labor. Expression levels increase significantly at term. | wikipedia.orgnih.govphysiology.org |

| Fallopian Tube | Smooth Muscle Cells | Expression detected, suggesting a role in tubal motility. | physiology.org |

Beyond the reproductive system, the FP receptor is expressed in various other tissues, including the cardiovascular system, the eye, and the kidney, where it is implicated in the regulation of vascular tone, intraocular pressure, and renal function, respectively. nih.govscienceopen.com

| Organ System | Specific Location/Cell Type | Associated Function | Reference |

|---|---|---|---|

| Cardiovascular | Resistance Arterioles (e.g., preglomerular afferent arterioles) | Vasoconstriction, blood pressure regulation, and regulation of renin expression. | nih.govpnas.org |

| Cardiac Fibroblasts, Cardiomyocytes | Induction of cardiac myocyte hypertrophy. | scienceopen.comnih.gov | |

| Ocular (Eye) | Ciliary body, Iris blood vessels, Trabecular meshwork, Sclera | Regulation of intraocular pressure. This is the target for glaucoma medications like latanoprost. | wikipedia.orgscienceopen.comnih.govguidetopharmacology.org |

| Renal (Kidney) | Distal Convoluted Tubules (DCT) and Cortical Collecting Ducts (CCD) | Modulation of water and electrolyte homeostasis. | physiology.orgphysiology.orgnih.govpnas.org |

| Respiratory | Lung Tissue, Lung Fibroblasts | Involvement in pulmonary fibrosis. | scienceopen.comnih.gov |

Mechanisms of G-Protein Coupling and Activation

Upon agonist binding, the FP receptor undergoes a conformational change that allows it to engage and activate intracellular heterotrimeric G-proteins. wikipedia.orgahajournals.org The FP receptor is considered a "contractile" type of prostanoid receptor and primarily couples to G-proteins of the Gq family. wikipedia.orgresearchgate.net

The activation sequence is as follows:

Receptor Activation: PGF2α binds to the FP receptor, inducing a conformational shift.

G-Protein Engagement: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated Gq protein. ahajournals.org

Subunit Dissociation: The Gq protein dissociates into its Gαq-GTP subunit and a Gβγ dimer. wikipedia.orgwikipedia.org

Downstream Signaling: Both the Gαq-GTP and Gβγ subunits can activate downstream effector proteins. Gαq primarily activates phospholipase C (PLC), which leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, a key step in processes like smooth muscle contraction. nih.gov

While predominantly coupled to Gq, studies have shown that the FP receptor can also promiscuously couple to other G-protein families, thereby diversifying its signaling potential. nih.gov

| G-Protein Family | Primary Effector | Key Downstream Signal | Reference |

|---|---|---|---|

| Gq/11 | Phospholipase C (PLC) | Increased intracellular calcium (Ca²⁺) and Protein Kinase C (PKC) activation. | wikipedia.orgresearchgate.netnih.govnih.gov |

| G12/G13 | RhoGEFs (e.g., LARG) | Activation of the small G-protein Rho, influencing the cytoskeleton and cell contraction. | nih.govnih.gov |

| Gi | Adenylyl Cyclase (inhibits) | Activation of the Raf/MEK/MAP kinase pathway. | nih.gov |

This differential coupling allows the FP receptor to elicit a complex and context-dependent cellular response following activation by PGF2α.

Regulation of FP Receptor Expression and Sensitivity

The responsiveness of a cell to PGF2α is not static; it is dynamically regulated by controlling the expression of the FP receptor and by modulating the sensitivity of existing receptors. These regulatory mechanisms ensure that the physiological effects of PGF2α are appropriately controlled in a time- and tissue-specific manner.

The expression of the FP receptor is regulated at both the transcriptional and post-transcriptional levels. Several hormonal factors have been shown to influence the transcription of the PTGFR gene. For example, in the human endometrium, the expression pattern of the FP receptor throughout the menstrual cycle suggests a positive regulation by estrogen. oup.com Similarly, in cultured human granulosa-luteal cells, human chorionic gonadotropin (hCG) and cyclic AMP (cAMP) stimulate FP receptor mRNA expression, an effect that is dependent on new protein synthesis. oup.com

Post-transcriptional mechanisms also play a crucial role in controlling the amount of functional FP receptor. This can occur through the stabilization of the FP receptor mRNA, which prolongs its half-life and leads to increased protein production. oup.com Furthermore, microRNAs have been identified as regulators of FP receptor expression. Specifically, miR-590-3p can bind to the 3' untranslated region (3' UTR) of the FP receptor mRNA, leading to the repression of its translation into protein. wikipedia.org PGF2α itself has also been found to decrease the expression of its own receptor's mRNA in luteal cells, suggesting a negative feedback mechanism. oup.com

Table 3: Factors Regulating FP Receptor Expression

| Regulatory Factor | Level of Control | Effect on Expression |

| Estrogen | Transcriptional | Positive correlation suggested in endometrium. oup.com |

| hCG / cAMP | Transcriptional | Stimulatory in granulosa-luteal cells. oup.com |

| PGF2α | Transcriptional | Negative (down-regulation) in luteal cells. oup.com |

| mRNA stability | Post-Transcriptional | Increased stability can enhance expression. oup.com |

| miR-590-3p | Post-Transcriptional | Represses translation. wikipedia.org |

Continuous or repeated exposure to an agonist like PGF2α typically leads to a waning of the cellular response, a phenomenon known as desensitization. For the FP receptor, as with many GPCRs, this process is tightly linked to receptor internalization (endocytosis). nih.govnih.gov Desensitization is a critical mechanism to protect cells from overstimulation.

The process is initiated by the phosphorylation of the agonist-occupied receptor by G protein-coupled receptor kinases (GRKs). nih.govbris.ac.uk This phosphorylation increases the receptor's affinity for proteins called β-arrestins. The binding of β-arrestin to the FP receptor sterically hinders its interaction with G proteins, thereby uncoupling the receptor from its downstream signaling pathways and causing desensitization. bris.ac.uk

Furthermore, β-arrestin acts as an adaptor protein, targeting the desensitized receptor for internalization via clathrin-coated pits. nih.govbris.ac.uk The receptor is engulfed into intracellular vesicles called endosomes. nih.gov Once internalized, the receptor can either be dephosphorylated and recycled back to the plasma membrane, leading to resensitization of the cell, or it can be targeted to lysosomes for degradation, a process known as down-regulation, which results in a long-term reduction in the total number of cellular receptors. nih.gov This dynamic cycle of desensitization, internalization, and subsequent recycling or degradation determines the temporal and spatial signaling capacity of the FP receptor. researchgate.net

Iv. Intracellular Signaling Cascades Activated by Prostaglandin F2α

Phospholipase C (PLC) and Protein Kinase C (PKC) Pathway Activation

The canonical signaling pathway initiated by the activation of the FP receptor involves its coupling to Gαq proteins, which in turn activates the Phospholipase C (PLC) enzyme. This pathway is fundamental to many of PGF2α's actions, particularly in smooth muscle contraction and luteolysis.

Upon activation by the Gαq subunit, PLCβ cleaves the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This enzymatic reaction is a critical node in the PGF2α signaling network, as IP3 and DAG proceed to activate distinct downstream effectors. In human myometrium, for instance, the coupling of the FP receptor to Gαq/11 has been demonstrated to activate PLCβ, initiating this cascade. The generation of these two second messengers is a rapid event, often occurring within seconds of PGF2α binding to its receptor.

IP3 is a small, water-soluble molecule that diffuses from the plasma membrane into the cytoplasm, where it binds to specific IP3 receptors located on the membrane of the endoplasmic reticulum (ER). The ER serves as the primary intracellular storage site for calcium ions (Ca²⁺). The binding of IP3 to its receptors opens these channels, resulting in a rapid and significant efflux of Ca²⁺ from the ER into the cytosol. This sharp increase in the concentration of intracellular free calcium ([Ca²⁺]i) is a key signal for numerous cellular processes. Concurrently, DAG remains in the plasma membrane where it, along with the increased intracellular Ca²⁺, activates members of the Protein Kinase C (PKC) family of enzymes, which then phosphorylate a variety of cellular proteins, propagating the signal downstream.

Table 1: Key Molecules in the PGF2α-PLC/PKC Signaling Pathway This table summarizes the primary components and their functions in the initial signaling cascade activated by PGF2α.

| Molecule | Type | Function |

|---|---|---|

| FP Receptor | G-Protein Coupled Receptor | Binds PGF2α, activating the associated Gαq protein. |

| Gαq | G-protein subunit | Activates Phospholipase C (PLC) upon stimulation by the FP receptor. |

| Phospholipase C (PLC) | Enzyme | Cleaves PIP2 into the second messengers IP3 and DAG. |

| Inositol Trisphosphate (IP3) | Second Messenger | Binds to receptors on the endoplasmic reticulum to release stored calcium ions. |

| Diacylglycerol (DAG) | Second Messenger | Activates Protein Kinase C (PKC) at the plasma membrane, in conjunction with Ca²⁺. |

| Protein Kinase C (PKC) | Kinase Enzyme | Phosphorylates target proteins to elicit downstream cellular responses. |

| Calcium Ions (Ca²⁺) | Second Messenger | Released into the cytoplasm, acts as a versatile intracellular signal for various cellular processes. |

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulations

Beyond the classical PLC/PKC pathway, PGF2α signaling also involves the robust activation of the Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways are crucial for transducing extracellular signals into the nucleus to regulate gene expression, cell proliferation, and differentiation. The activation of MAPK pathways often occurs downstream of PLC and PKC activation.

One of the most well-documented MAPK pathways activated by PGF2α is the Extracellular signal-Regulated Kinase (ERK1/2) cascade. Studies in bovine luteal cells and endometrial adenocarcinoma cells have shown that PGF2α stimulates the phosphorylation and activation of ERK1/2 (also known as p44/42 MAPK). physiology.orgmdpi.com This activation is often dependent on the prior activation of PKC. For example, in endometrial adenocarcinoma, PGF2α-induced expression of the chemokine CXCL1 was abolished by inhibitors of both the FP receptor and ERK. mdpi.com Similarly, in cultured human myometrial smooth muscle cells, inhibitors of ERK blocked the PGF2α-stimulated expression of connexin 43. frontiersin.org

The activation of ERK1/2 by PGF2α proceeds through the canonical Raf/MEK cascade. Research has demonstrated that PGF2α stimulates the phosphorylation of both Raf-1 and MEK1, the upstream kinases that directly phosphorylate and activate ERK1/2. physiology.org The activation of this entire cascade appears to be downstream of phospholipase C activation. physiology.org

In addition to the ERK pathway, PGF2α also modulates other MAPK family members, notably p38 MAPK. In human myometrial cells, PGF2α has been shown to increase the phosphorylation of p38, and inhibitors of this kinase can block PGF2α's effects on the expression of certain uterine activation proteins like connexin 43 and PTGS2. frontiersin.org This indicates that PGF2α can activate multiple MAPK pathways, which may work in parallel to regulate different aspects of the cellular response.

Table 2: Effect of Pathway Inhibitors on PGF2α-Induced Protein Expression in Myometrial Cells This table is based on findings regarding the divergent signaling pathways used by PGF2α to regulate uterine activation proteins. frontiersin.org

| Target Protein | PLC/PKC Inhibitor | ERK Inhibitor | p38 Inhibitor | PI3K Inhibitor |

|---|---|---|---|---|

| Connexin 43 (CX43) | Blocked | Blocked | Blocked | No Effect |

| PTGS2 (COX-2) | Blocked | No Effect | Blocked | Blocked |

| Oxytocin (B344502) Receptor (OTR) | Blocked | No Effect | Blocked | Blocked |

Phosphatidylinositol 3-Kinase (PI3K) / mTOR / p70S6k / PTEN Signaling

The Phosphatidylinositol 3-Kinase (PI3K) pathway is another critical signaling axis modulated by PGF2α. This pathway is central to regulating cell growth, survival, and metabolism.

Research in skeletal muscle myotubes has shown that PGF2α stimulates hypertrophy via a PI3K/ERK/mTOR-dependent pathway. physiology.orgnih.gov In this system, PGF2α treatment led to the phosphorylation and activation of p70S6 kinase (p70S6k), a downstream effector of the mammalian target of rapamycin (B549165) (mTOR). nih.govresearchgate.net The activation of mTOR and p70S6k was blocked by pretreatment with a PI3K inhibitor (LY294002), demonstrating that PI3K acts upstream of mTOR in response to PGF2α. physiology.orgphysiology.org Interestingly, in this specific cell type, the pathway appeared to be independent of Akt, a common downstream target of PI3K. nih.govphysiology.org

Further studies using a PGF2α analog in vascular smooth muscle cells showed activation of not only mTOR and p70S6k but also Akt and the Phosphatase and Tensin Homolog (PTEN). nih.gov PTEN is a lipid phosphatase that counteracts the PI3K pathway, and its activation suggests a complex regulatory mechanism with feedback loops. nih.govwikipedia.org The involvement of the PI3K pathway is also cell-context dependent, as seen in myometrial cells where PI3K inhibitors blocked PGF2α's effect on PTGS2 and the oxytocin receptor, but not on connexin 43. frontiersin.org This highlights the intricate and specific nature of PGF2α-induced intracellular signaling.

Compound and Protein Name Reference

| Name | Full Name |

| 4EBP1 | Eukaryotic translation initiation factor 4E-binding protein 1 |

| Akt | Protein kinase B |

| CREB | cAMP response element-binding protein |

| DAG | Diacylglycerol |

| DEPTOR | DEP domain containing mTOR-interacting protein |

| ERK1/2 | Extracellular signal-regulated kinases 1 and 2 |

| FOXO | Forkhead box protein O |

| GSK3B | Glycogen synthase kinase 3 beta |

| HB9 | Homeobox HB9 |

| IGF-1 | Insulin-like growth factor 1 |

| IP3 | Inositol trisphosphate |

| MEK | Mitogen-activated protein kinase kinase |

| mTOR | Mammalian target of rapamycin |

| p70S6k | Ribosomal protein S6 kinase beta-1 |

| PGF2α | Prostaglandin (B15479496) F2α |

| PI3K | Phosphatidylinositol 3-kinase |

| PIP2 | Phosphatidylinositol 4,5-bisphosphate |

| PKC | Protein kinase C |

| PLC | Phospholipase C |

| PTEN | Phosphatase and tensin homolog |

| Raptor | Regulatory-associated protein of mTOR |

| Rictor | Rapamycin-insensitive companion of mTOR |

| shh | Sonic hedgehog |

Roles in Cellular Growth and Hypertrophy

PGF2α is a well-established mediator of cellular growth and hypertrophy, particularly in muscle tissues. In skeletal muscle, PGF2α has been shown to increase myotube diameter and myonuclear accretion, contributing to muscle growth. nih.govresearchgate.net This pro-hypertrophic effect is mediated through the activation of several key signaling pathways. One such pathway involves the phosphoinositide 3-kinase (PI3K)/extracellular signal-regulated kinase (ERK)/mammalian target of rapamycin (mTOR) signaling axis. physiology.orgnih.gov PGF2α stimulation leads to the phosphorylation and activation of ERK1/2 and downstream targets like p70S6 kinase (p70S6K) and eukaryotic initiation factor 4G (eIF4G), key regulators of protein synthesis. physiology.orgnih.govresearchgate.net

In cardiac myocytes, PGF2α also stimulates hypertrophic growth. physiology.orgnih.gov It induces an increase in cell size, protein content, and the organization of contractile fibrils into parallel arrays. physiology.org This is accompanied by the increased expression of hypertrophic marker genes such as c-fos, atrial natriuretic factor (ANF), and α-skeletal actin. physiology.org Furthermore, studies have shown that PGF2α can induce vascular smooth muscle cell hypertrophy, a process linked to the activation of mTOR, p70S6k, and PTEN. nih.gov A summary of research findings on PGF2α-induced cellular hypertrophy is presented in Table 1.

Table 1: Research Findings on Prostaglandin F2α-Induced Cellular Hypertrophy

| Cell Type | Key Signaling Pathways Activated | Observed Hypertrophic Effects | References |

|---|---|---|---|

| Skeletal Myotubes | PI3K/ERK/mTOR, NFATC2 | Increased myotube diameter, myonuclear accretion | nih.govphysiology.orgnih.gov |

| Neonatal Rat Ventricular Myocytes | Not specified in detail | Increased cell size, protein content, myofibrillar organization, expression of hypertrophic markers (c-fos, ANF, α-skeletal actin) | physiology.orgnih.gov |

Rho/Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK) Pathway

The Rho/Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a central regulator of the actin cytoskeleton and is involved in a multitude of cellular functions, including cell adhesion, migration, and contraction. thno.orgwikipedia.org Rho-associated coiled-coil containing kinases (ROCK1 and ROCK2) are major downstream effectors of the small GTPase RhoA. wikipedia.org The activation of RhoA leads to the activation of ROCK, which in turn phosphorylates various downstream substrates to modulate cytoskeletal dynamics. nih.gov

Implications in Cytoskeletal Reorganization

The primary role of the Rho/ROCK pathway is in the regulation of cytoskeletal reorganization. researchgate.net ROCK activation leads to the formation of stress fibers and focal adhesions. nih.govresearchgate.net This is achieved through the phosphorylation of several key substrates. ROCK directly phosphorylates and activates LIM kinase, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. nih.govnih.gov This leads to the stabilization of actin filaments. Additionally, ROCK phosphorylates the myosin light chain (MLC) and inactivates MLC phosphatase, which increases myosin II activity and promotes cell contraction. nih.govcreative-diagnostics.com These actions collectively result in the assembly of contractile actin-myosin filaments, leading to the formation of stress fibers and significant alterations in cell shape and adhesion. researchgate.net

Transcription Factor Regulation by Prostaglandin F2α

PGF2α signaling extends to the nucleus, where it modulates the activity of various transcription factors to regulate gene expression. This transcriptional control is a critical component of the cellular responses elicited by PGF2α, including inflammation, growth, and differentiation.

Activation of NF-κB and AP-1

Prostaglandin F2α has been shown to increase the activation of nuclear factor-kappa B (NF-κB) in various cell types, including myometrial cells and the corpus luteum. frontiersin.orgnih.govbioscientifica.comnih.gov NF-κB is a key transcription factor involved in inflammatory responses. bioscientifica.com PGF2α can induce the nuclear translocation of the NF-κB p65 subunit and increase its binding to the promoter regions of target genes, such as prostaglandin-endoperoxide synthase 2 (PTGS2). bioscientifica.comnih.gov The activation of NF-κB by PGF2α can be mediated by reactive oxygen species (ROS). nih.gov

Activator protein-1 (AP-1) is another transcription factor that is often co-regulated with NF-κB and is involved in a wide array of cellular processes. nih.gov While direct activation of AP-1 by PGF2α is a complex process, the interplay between NF-κB and AP-1 signaling pathways is well-documented. nih.gov

Modulation of CREB and C/EBP-β

PGF2α can also modulate the activity of cAMP response element-binding protein (CREB) and CCAAT/enhancer-binding protein-β (C/EBP-β). frontiersin.orgnih.gov In human myometrial cells, PGF2α treatment leads to a rapid and sustained increase in the phosphorylation of CREB. frontiersin.orgnih.govresearchgate.net Similarly, the levels of C/EBP-β are also elevated following PGF2α stimulation. frontiersin.orgnih.gov The promoter region of the COX-2 gene, a key enzyme in prostaglandin synthesis, contains binding sites for both CREB and C/EBP-β, suggesting a feed-forward mechanism for PGF2α production. frontiersin.orgnih.gov

Nuclear Factor of Activated T-cells (NFAT) Pathway Engagement

A significant signaling pathway engaged by PGF2α, particularly in the context of muscle growth, is the Nuclear Factor of Activated T-cells (NFAT) pathway. nih.govresearchgate.net NFAT is a family of calcium-regulated transcription factors. nih.govmdpi.comwikipedia.org PGF2α, through its FP receptor, can increase intracellular calcium levels, leading to the activation of the calcium-calmodulin-dependent phosphatase, calcineurin. nih.govresearchgate.netmdpi.com Calcineurin then dephosphorylates NFAT proteins, promoting their translocation to the nucleus where they regulate the transcription of target genes. nih.govmdpi.com Specifically, the NFATC2 isoform has been identified as a crucial mediator of PGF2α-induced skeletal muscle cell growth and myonuclear accretion. nih.govresearchgate.net This highlights a novel intersection between prostaglandin and NFAT signaling pathways in the regulation of muscle mass. nih.gov

Table 2: Transcription Factors Regulated by Prostaglandin F2α

| Transcription Factor | Effect of PGF2α | Cellular Context | Key Downstream Effects | References |

|---|---|---|---|---|

| NF-κB | Activation/Nuclear Translocation | Myometrium, Corpus Luteum | Increased expression of inflammatory genes (e.g., PTGS2) | frontiersin.orgnih.govbioscientifica.comnih.gov |

| AP-1 | Co-regulated with NF-κB | General | Regulation of various cellular processes | nih.gov |

| CREB | Increased Phosphorylation | Myometrium | Regulation of gene expression (e.g., COX-2) | frontiersin.orgnih.govresearchgate.netnih.gov |

| C/EBP-β | Increased Levels | Myometrium | Regulation of gene expression (e.g., COX-2) | frontiersin.orgnih.gov |

| NFAT (NFATC2) | Activation/Nuclear Translocation | Skeletal Muscle | Promotion of muscle cell growth and myonuclear accretion | nih.govresearchgate.net |

Cross-talk and Integration with Other Cellular Signaling Networks

The signaling network initiated by PGF2α is not an isolated system but rather engages in extensive cross-talk with other major intracellular signaling pathways. This integration allows for a fine-tuning of cellular responses and connects PGF2α stimulation to a broader range of cellular functions, from gene expression to cytoskeletal rearrangement.

Mitogen-Activated Protein Kinase (MAPK) Pathway: A significant point of convergence for PGF2α signaling is the mitogen-activated protein kinase (MAPK) cascade, particularly the ERK1/2 pathway. oup.comcellsignal.com Activation of the FP receptor by PGF2α has been shown to stimulate the Raf/MEK1/MAPK signaling cascade in various cell types, including bovine luteal cells and endometrial adenocarcinoma cells. oup.comnih.gov This activation is often dependent on the upstream activation of PKC. nih.gov The MAPK/ERK pathway is a crucial regulator of cell growth, proliferation, and differentiation. wikipedia.orgelabscience.com PGF2α-induced activation of this pathway can lead to the phosphorylation of downstream transcription factors like Elk-1, ultimately modulating gene expression. oup.com

Receptor Tyrosine Kinase (RTK) Transactivation: One key mechanism by which PGF2α engages the MAPK pathway is through the transactivation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR). nih.gov Studies in endometrial adenocarcinoma cells have demonstrated that PGF2α treatment leads to the phosphorylation of the EGFR, which subsequently triggers MAPK signaling and promotes cell proliferation. nih.gov This transactivation event links the G protein-coupled FP receptor to the potent mitogenic signals typically associated with growth factors.

Calcium-Dependent Pathways: The PGF2α-induced mobilization of intracellular calcium is a central event that integrates with multiple other signaling networks. physiology.orgnih.gov

NF-κB Signaling: In human myometrial cells, the PGF2α-induced calcium response is critical for the activation of the pro-inflammatory transcription factor NF-κB. nih.gov Chelation of either extracellular or intracellular calcium was found to decrease the PGF2α-mediated activation of the NF-κB p65 subunit. nih.gov

NFAT Signaling: The nuclear factor of activated T cells (NFAT) is a calcium-regulated transcription factor. In skeletal muscle cells, PGF2α promotes muscle cell growth by activating NFAT, specifically the NFATC2 isoform, in a calcium-dependent manner. nih.gov This demonstrates a direct link between PGF2α-induced calcium signaling and the regulation of muscle cell growth and differentiation. nih.gov

Rho/ROCK Pathway: The FP receptor can also couple to Gα12/13 proteins, which are known activators of the Rho family of small GTPases. nih.gov The RhoA/ROCK signaling pathway is a primary regulator of the actin cytoskeleton, cell adhesion, and motility. nih.govmdpi.com While some studies have shown that PGF2α-induced MAPK activation can be independent of the Rho/ROCK pathway in certain fibroblasts auctoresonline.org, its activation in other contexts contributes to cytoskeletal rearrangements and cellular contraction. The engagement of this pathway highlights the role of PGF2α in processes requiring dynamic changes in cell shape and mechanics.

This intricate web of cross-talk allows PGF2α to elicit a diverse and context-specific range of biological effects, integrating signals related to inflammation, growth, and cytoskeletal dynamics.

Table 2: Summary of Prostaglandin F2α Signaling Cross-talk

| Interacting Pathway | Key Mediators | Downstream Effects |

| MAPK/ERK | Gαq, PLC, PKC, Raf, MEK1, ERK1/2 | Gene transcription, Cell proliferation, Differentiation nih.govoup.com |

| EGFR Transactivation | EGFR, MAPK kinase | Activation of MAPK signaling, Cell proliferation nih.gov |

| Calcium/NF-κB | Gαq, PLC, IP3, Calcium, NF-κB (p65) | Inflammatory gene expression, Upregulation of COX-2 nih.gov |

| Calcium/NFAT | Calcium, Calcineurin, NFATC2 | Muscle cell growth, Nuclear accretion nih.gov |

| Rho/ROCK | Gα12/13, RhoA, ROCK | Cytoskeletal rearrangement, Cell contraction nih.govmdpi.com |

V. Prostaglandin F2α in Physiological and Pathophysiological Processes: Research Models

Reproductive System Dynamics in Animal Models

Prostaglandin (B15479496) F2α (PGF2α) is a critical signaling molecule in the reproductive physiology of female mammals, particularly in orchestrating the cyclical regression of the corpus luteum (CL) and modulating uterine muscle contractions. Research utilizing various animal models has been instrumental in elucidating the complex mechanisms through which PGF2α exerts its effects.

Luteolysis, the process of corpus luteum degradation, is essential for the initiation of a new reproductive cycle in the absence of pregnancy. wikipedia.org In many non-primate mammals, this process is initiated by PGF2α released from the uterus. bioscientifica.com The regression of the CL occurs in two distinct phases: a rapid decline in progesterone (B1679170) synthesis, known as functional luteolysis, followed by the structural involution and death of luteal cells, termed structural luteolysis. frontiersin.orgnih.gov

In many domestic animal species, including sheep, cattle, and pigs, a specialized vascular arrangement known as the counter-current exchange mechanism facilitates the local transport of PGF2α from the uterus to the ovary, thereby initiating luteolysis. slideshare.netyoutube.com PGF2α, synthesized and released by the uterine endometrium, is picked up by the uterine veins. wikipedia.org These veins are in close apposition to the ovarian artery, allowing for the direct transfer of PGF2α from the venous blood to the arterial blood supplying the ovary. slideshare.net This localized transfer is crucial as it prevents the rapid metabolism and degradation of PGF2α that would occur if it were to enter the systemic circulation. youtube.com Studies in sheep have demonstrated that surgical removal of the uterine horn ipsilateral to the ovary bearing the CL significantly extends the lifespan of the corpus luteum, highlighting the importance of this local uterine-ovarian pathway. wikipedia.org This counter-current system ensures that a high concentration of PGF2α reaches the corpus luteum to induce its regression effectively. slideshare.net

While uterine-derived PGF2α is the primary trigger for luteolysis in many species, the corpus luteum itself can produce PGF2α. nih.govanimbiosci.org This intraluteal production of PGF2α plays a significant role in the luteolytic cascade through autocrine and paracrine actions, amplifying the initial signal from the uterus. nih.govbioscientifica.com Research has shown that PGF2α can stimulate its own synthesis within luteal cells, creating a positive feedback loop that ensures the complete regression of the corpus luteum. nih.govbioscientifica.com This autoamplification is a key feature of the luteolytic process. nih.gov In addition to acting on the cells that produce it (autocrine), PGF2α can also act on neighboring luteal cells (paracrine) to further propagate the luteolytic signal. nih.govanimbiosci.org The expression of PGF2α receptors (FP receptors) on luteinized granulosa cells (large luteal cells) allows the corpus luteum to respond to this locally produced PGF2α. nih.gov

Functional luteolysis is characterized by a rapid and dramatic decrease in the synthesis and secretion of progesterone by the corpus luteum. nih.gov PGF2α initiates this decline by interfering with the steroidogenic pathway at multiple levels. One of the primary mechanisms is the inhibition of luteinizing hormone (LH) signaling. nih.govjst.go.jp PGF2α can block the ability of LH to stimulate cyclic AMP (cAMP) production, a critical second messenger in the steroidogenic cascade. nih.govjst.go.jp This disruption in LH receptor function leads to a reduction in the expression and activity of key steroidogenic enzymes and regulatory proteins. nih.gov

Furthermore, PGF2α signaling in luteal cells involves the activation of the protein kinase C (PKC) pathway. bioscientifica.comnih.gov This activation can lead to a decrease in the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroidogenesis. bioscientifica.com The steroidogenic acute regulatory protein (StAR), which facilitates this cholesterol transport, is a key target of PGF2α-induced inhibition. bioscientifica.com In cattle, PGF2α has been shown to stimulate the production of endothelin-1 (B181129) within the corpus luteum, which also contributes to the inhibition of progesterone synthesis. nih.gov

Table 1: Key Molecular Events in PGF2α-Induced Functional Luteolysis

| Molecular Target | Effect of PGF2α | Consequence |

| LH Receptor Signaling | Inhibition of LH-induced cAMP production nih.govjst.go.jp | Decreased stimulation of steroidogenesis |

| Steroidogenic Acute Regulatory Protein (StAR) | Inhibition of synthesis/activity bioscientifica.com | Reduced cholesterol transport into mitochondria |

| Protein Kinase C (PKC) Pathway | Activation bioscientifica.comnih.gov | Downregulation of steroidogenic machinery |

| Endothelin-1 | Increased production nih.gov | Inhibition of progesterone synthesis |

Following the decline in progesterone production, structural luteolysis occurs, which involves the physical regression of the corpus luteum through programmed cell death, or apoptosis. frontiersin.orgnih.gov PGF2α is a potent inducer of apoptosis in luteal cells. frontiersin.orgnih.gov In rodent models, administration of PGF2α leads to a significant increase in DNA fragmentation and the cleavage of nuclear poly (ADP-ribose) polymerase, both hallmarks of apoptosis, within 24 to 72 hours. nih.govresearchgate.net

The apoptotic process induced by PGF2α can be mediated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-dependent) pathways. frontiersin.orgnih.gov In bovine luteal cells, PGF2α can induce the expression of Fas ligand, which then interacts with its receptor, Fas, on luteal cells to trigger apoptosis. researchgate.net Additionally, PGF2α can influence the expression of pro-apoptotic proteins and may involve the production of reactive oxygen species. nih.gov The structural regression of the corpus luteum is also associated with a breakdown of the extensive capillary network within the gland, leading to reduced blood flow and hypoxia, which further promotes cell death. nih.govfrontiersin.org

Prostaglandin F2α is a potent stimulator of uterine myometrial contractions and plays a crucial role in various reproductive processes, including parturition. nih.gov The response of the myometrium to PGF2α is dependent on the hormonal environment, particularly the levels of progesterone and estrogen. nih.govfrontiersin.org During pregnancy, high levels of progesterone generally maintain uterine quiescence by inhibiting the contractility of the myometrium. nih.gov As parturition approaches, a decline in progesterone and a rise in estrogen increase the sensitivity of the myometrium to contractile stimuli like PGF2α. frontiersin.org

In vitro studies using myometrial tissue strips from various animal models have demonstrated that PGF2α can directly induce dose-dependent contractions. nih.gov The expression of PGF2α receptors in the myometrium is a key determinant of its responsiveness. nih.govnih.gov In canine models, it has been observed that the circular myometrial layer shows a more pronounced contractile response to PGF2α compared to the longitudinal layer, and this corresponds with a higher expression of PGF2α receptors in the circular layer. nih.gov In puerperal cows with metritis, treatment with PGF2α in vitro initially decreased but then increased uterine contractions, and the expression of PGF2α receptors was higher in these uteri compared to healthy ones. nih.gov

Regulation of Uterine Myometrial Contractility

Roles in Parturition Initiation and Progression

Prostaglandin F2α (PGF2α) is a critical signaling molecule in the complex cascade of events that initiate and regulate parturition. Research across various animal models has established its central role in myometrial contractility, a fundamental process for labor. nih.gov PGF2α, along with Prostaglandin E2 (PGE2), is one of the most prominent prostanoids involved in childbirth. nih.govelsevierpure.com While PGE2 is often considered more crucial for the initiation of labor, particularly in cervical ripening, PGF2α is thought to play a more significant role in the progression and completion of labor through its consistent stimulation of myometrial contractions. nih.govelsevierpure.com

The synthesis of prostaglandins (B1171923), including PGF2α, is regulated by the expression of prostaglandin-endoperoxide synthase 2 (PTGS2), also known as cyclooxygenase-2 (COX-2). nih.gov The expression of this enzyme is stimulated by various factors, including cytokines. nih.gov Elevated levels of uterine prostaglandins or increased sensitivity of the myometrium to these compounds lead to the powerful and coordinated contractions characteristic of labor. nih.gov In fact, the failure of labor to initiate is observed in mice lacking the PGF2α receptor (FP), highlighting its indispensable role. researchgate.net

Experimental models have been developed to study the intricate role of PGF2α in parturition. For instance, inducing parturition in dairy cows with PGF2α has been used as a model to investigate impaired reproductive performance. researchgate.net These studies help to elucidate the physiological mechanisms and the consequences of their disruption.

Mechanisms of Placental Expulsion

Following the delivery of the fetus, PGF2α continues to play a vital role in the third stage of labor: the expulsion of the placenta. The physiological increase in peripheral levels of the PGF2α metabolite, 15-keto-dihydro-PGF2α (PGFM), begins approximately two days before lambing and peaks at the time of birth. nih.gov This surge in PGF2α is believed to be instrumental in the separation and release of the fetal membranes.

Research in ewes has demonstrated a direct correlation between PGF2α levels and the time required for placental expulsion. nih.gov In one study, the inhibition of PGF2α synthesis using a nonsteroidal anti-inflammatory drug (NSAI), lysine (B10760008) acetyl salicylate, resulted in a longer time for placental expulsion compared to control animals. nih.gov A negative correlation was observed between plasma PGFM levels two hours after lambing and the time taken for the fetal membranes to be expelled, further solidifying the role of PGF2α in this process. nih.gov

Clinical trials in dairy cattle have also provided evidence for the role of PGF2α in placental expulsion. In a study involving cows that underwent a caesarean section, administration of dinoprost, a synthetic form of PGF2α, significantly increased the rate of complete placental expulsion within 12 hours compared to a control group. nih.gov These findings from both ovine and bovine models underscore the importance of PGF2α in ensuring the timely and complete separation of the placenta post-parturition.

Ovarian Follicular Development and Ovulation Processes

Prostaglandin F2α is intricately involved in the dynamic processes of ovarian follicular development and ovulation. While Prostaglandin E2 (PGE2) is often considered the primary prostaglandin necessary for ovulation, the ovulatory gonadotropin surge also leads to increased levels of PGF2α in primate periovulatory follicles. nih.gov The synthesis of PGF2α in the follicle can occur via two main pathways, both of which are stimulated by the ovulatory gonadotropin surge. nih.gov

Studies in guinea pigs have shown that PGF2α is necessary for the normal growth and maturation of Graafian follicles. bioscientifica.com When the availability of uterine PGF2α was reduced, either through hysterectomy or the administration of indomethacin (B1671933) (a prostaglandin synthesis inhibitor), follicular development was arrested, and ovulation was delayed. bioscientifica.com These findings suggest that PGF2α must act on developing follicles for a certain period for them to become capable of ovulating. bioscientifica.com

In cattle, the expression of the PGF2α receptor (PTGFR) in granulosa cells of the dominant follicle increases after follicular deviation. nih.gov However, research indicates that PGF2α alone is not sufficient to induce ovulation locally. nih.govsemanticscholar.org While it may not directly trigger follicle rupture, PGF2α has been shown to increase follicular vascularization, a crucial aspect of the ovulatory process. semanticscholar.orgresearchgate.net The precise role of PGF2α in ovulation is complex and appears to be modulatory rather than initiatory, contributing to the intricate orchestration of events leading to the release of the oocyte.

Modulatory Effects on Gamete Transport (e.g., Epididymal and Vas Deferens Contractions)

Prostaglandin F2α exerts modulatory effects on the transport of male gametes through the reproductive tract, primarily by influencing smooth muscle contractions in the epididymis and vas deferens. In male rats, the administration of PGF2α has been shown to significantly reduce the sperm population in both the epididymis and vas deferens. nih.gov This effect is thought to be a consequence of both endocrinological and functional disturbances induced by PGF2α, suggesting that it can influence the environment and motility within the male reproductive tract. nih.gov

The epithelium of the vas deferens is emerging as an important regulator of smooth muscle contraction, partly through the release of prostaglandins. researchgate.net This suggests a localized mechanism by which PGF2α can influence sperm transport. In female farm animals, prostaglandins are known to be involved in the capture and transport of gametes and in oviduct contraction. scielo.br While the direct effects on epididymal and vas deferens contractions are a key area of research, the broader role of PGF2α in ensuring the timely and efficient movement of sperm to the site of fertilization is evident.

Cardiovascular System Research in Experimental Settings

Regulation of Vascular Smooth Muscle Tone and Contractility

Prostaglandin F2α is a potent regulator of vascular smooth muscle tone and contractility, processes fundamental to the control of blood pressure and vascular reactivity. nih.gov The contraction of vascular smooth muscle cells is primarily dependent on an influx of intracellular calcium. nih.gov PGF2α, through its interaction with the FP prostanoid receptor, can initiate signaling cascades that lead to an increase in intracellular calcium and subsequent muscle contraction. nih.gov

Research has shown that PGF2α-induced vascular smooth muscle cell hypertrophy, an increase in cell size, is dependent on the production of reactive oxygen species (ROS) and involves the activation of several signaling pathways, including mTOR, p70S6k, and PTEN. nih.gov Studies using specific inhibitors have demonstrated that Rac1 signaling, a component of these pathways, is agonist-dependent and can either enhance or inhibit the contractile response. nih.gov The epithelium lining blood vessels also plays a regulatory role, releasing prostaglandins that can modulate the contraction of the underlying smooth muscle. researchgate.net The complex interplay of these signaling pathways highlights the multifaceted role of PGF2α in maintaining vascular homeostasis.

Cardiac Myocyte Hypertrophy and Cardiac Remodeling Mechanisms

Prostaglandin F2α has been identified as a significant factor in the development of cardiac myocyte hypertrophy, a key component of cardiac remodeling in response to various pathological stimuli. nih.govscienceget.org In vitro studies using neonatal rat cardiac ventricular myocytes have shown that PGF2α specifically induces an increase in cell size and protein content. nih.gov This hypertrophic response is accompanied by the organization of contractile fibrils into parallel arrays and the induction of genes associated with cardiac hypertrophy, such as c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin. nih.gov

The effects of PGF2α are not limited to neonatal cells; adult rat ventricular myocytes also exhibit a hypertrophic response to PGF2α. nih.gov In vivo studies have further substantiated these findings. Chronic administration of a potent PGF2α agonist analogue, fluprostenol, in rats resulted in a dose-dependent increase in heart weight and ventricular weight-to-body weight ratios. nih.gov Furthermore, increased levels of PGF2α have been found in the hearts of rats with cardiac hypertrophy induced by myocardial infarction. nih.gov

Experimental Models of Cardiac Fibrosis and Arrhythmogenesis

Prostaglandin F2α (PGF2α), primarily derived from cardiac fibroblasts, has been implicated in pathological cardiac remodeling, including hypertrophy and fibrosis. nih.gov In animal models, PGF2α has demonstrated the capacity to induce cardiac hypertrophy and arrhythmia. nih.gov While PGF2α has been investigated for potential anti-arrhythmic properties, its effects can be complex, exhibiting both antiarrhythmic and arrhythmogenic potential depending on the experimental context. nih.gov In studies on ouabain-induced cardiac arrhythmias in cats, PGF2α was observed to predominantly suppress ventricular and supraventricular arrhythmias; however, it also had the potential to aggravate them. nih.gov The arrhythmogenic effects were more pronounced after vagotomy, suggesting a complex interplay with neural reflexes. nih.gov

Interactions with the Renin-Angiotensin-Aldosterone System (RAAS)

PGF2α exhibits significant interactions with the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. researchgate.net PGF2α can elevate blood pressure by activating its F prostanoid (FP) receptor. pnas.org In animal models, deletion of the FP receptor leads to a reduction in blood pressure, which coincides with decreased plasma renin concentration, angiotensin, and aldosterone. researchgate.net This suggests that PGF2α can stimulate renin release, thereby activating the RAAS. nih.gov

Furthermore, there is evidence of cooperative signaling between the Angiotensin II Type 1 (AT1R) and PGF2α (FP) receptors. nih.govnih.gov In vascular smooth muscle cells, these two receptors can form heterodimeric complexes, creating a novel signaling unit. nih.gov This interaction can modulate physiological responses, as PGF2α-dependent activation of the FP receptor has been shown to potentiate angiotensin II-induced vasoconstriction. nih.govnih.gov Conversely, antagonists for the FP receptor can reduce the contractile response mediated by angiotensin II. nih.gov This interplay highlights a potential mechanism through which PGF2α can influence blood pressure regulation in conjunction with the RAAS.

Atherosclerosis Progression in Animal Models

Animal models have been instrumental in elucidating the role of PGF2α in the progression of atherosclerosis. nih.gov PGF2α has been shown to promote atherosclerosis and elevate blood pressure in rodent models. pnas.org In Ldlr-deficient mice, a common model for studying atherosclerosis, deletion of the FP receptor resulted in a significant reduction in atherosclerotic lesion area. pnas.orgresearchgate.net This reduction in atherogenesis was correlated with a decrease in systemic blood pressure and the impact of FP receptor deletion on the activation of the RAAS in the kidney. pnas.org

Interestingly, some studies have reported seemingly contradictory findings. For instance, one study using Ldlr-deficient mice found that the F2-isoprostane 8-iso-PGF2α, a compound structurally related to PGF2α, attenuated the formation of atherosclerotic lesions. nih.govresearchgate.net This effect appeared to be paradoxically related to the presence of the thromboxane (B8750289) A2 receptor in vascular smooth muscle cells. nih.gov These findings underscore the complexity of prostanoid signaling in the context of atherosclerosis and suggest that the specific experimental model and context are critical determinants of the observed outcomes.

| Animal Model | Key Findings | Reference |

|---|---|---|

| Ldlr-deficient mice | Deletion of the PGF2α (FP) receptor reduced atherosclerotic lesional area by an average of 20-42% depending on sex and diet duration. | pnas.org |

| Ldlr-deficient mice | 8-iso-PGF2α tended to reduce atherogenesis. | nih.govresearchgate.net |

Inflammatory and Immune System Modulation

Pro-inflammatory Signaling Pathways in Cellular Models

PGF2α is a recognized mediator of inflammation, acting through a variety of pro-inflammatory signaling pathways. researchgate.net In human myometrial cells, PGF2α has been shown to increase inflammation by activating NF-κB and MAP kinases. nih.gov The PGF2α receptor (PTGFR) couples to Gq protein, which in turn activates multiple signaling cascades including the phospholipase C (PLC)/protein kinase C (PKC) pathway, mitogen-activated protein kinase (MAPK) pathways, phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K), and calcineurin/nuclear factor of activated T-cells (NFAT). nih.govnih.gov

Studies in various cell types have further detailed these pathways. In bovine luteal cells, PGF2α activates the Raf/MEK1/p42mapk/p44mapk signaling cascade. oup.com Similarly, in human granulosa-luteal cells, PGF2α activates MAPK subsequent to PLC and PKC activation. oup.com The activation of these pathways can be cell-type specific, with different signaling molecules being involved in the regulation of downstream effects. nih.gov For instance, in Swiss 3T3 fibroblasts, PGF2α-induced proliferation involves PI3K, MEK1, c-Src, PKC, and IGF1R pathways. auctoresonline.org Furthermore, in the corpus luteum of pseudopregnant rats, PGF2α stimulates PTGS2 expression and its own synthesis through NFKB activation, which is mediated by reactive oxygen species (ROS). nih.govbioscientifica.combohrium.com

| Signaling Pathway | Cellular Model | Reference |

|---|---|---|

| NF-κB | Human myometrial cells, Rat corpus luteum | nih.govnih.govnih.gov |

| MAPK (ERK1/2, p38) | Human myometrial cells, Bovine luteal cells, Human granulosa-luteal cells, Swiss 3T3 fibroblasts | nih.govnih.govoup.comoup.comauctoresonline.org |

| PLC/PKC | Human myometrial cells, Human granulosa-luteal cells | nih.govnih.govoup.com |

| PI3K | Human myometrial cells, Swiss 3T3 fibroblasts | nih.govauctoresonline.org |

| Calcineurin/NFAT | Human myometrial cells | nih.gov |

| Reactive Oxygen Species (ROS) -> NFKB | Rat corpus luteum | nih.govbioscientifica.combohrium.com |

Regulation of Cytokine and Chemokine Expression Profiles (e.g., IL-1β, IL-6, IL-8, CXCL1, CCL2)